3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Organic Synthesis Cross-Coupling Building Block

Medicinal chemistry programs requiring regioselective building blocks for SAR exploration face supply gaps for precisely substituted scaffolds. 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (CAS 869952-70-5) fills this gap: · Unique 3-Br/4-pyrrolidine pattern enables selective Suzuki-Miyaura cross-coupling at C3 while modulating ring electronics for kinase/GPCR target classes. · CNS-favorable computed LogP 2.86 & TPSA 20.31 Ų for hit-to-lead optimization. · Supplied at ≥98% purity; shipped under controlled ambient/dry conditions.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 869952-70-5
Cat. No. B1387705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
CAS869952-70-5
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C=O)Br
InChIInChI=1S/C11H12BrNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
InChIKeyOPGXKDWGYYBIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Overview & Procurement


3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (CAS 869952-70-5) is a small-molecule aromatic aldehyde with a 3-bromo and 4-pyrrolidin-1-yl substitution pattern. Its molecular formula is C₁₁H₁₂BrNO and its molecular weight is 254.12 g/mol . The compound is commercially available for research use with purities typically specified at 95% or 98% . Its computed logP is approximately 2.86, and it has a topological polar surface area (TPSA) of 20.31 Ų . This compound serves as a versatile building block in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of more complex heterocyclic systems .

Analog Substitution Limitations for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde


Direct substitution of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde with close analogs, such as 4-(pyrrolidin-1-yl)benzaldehyde (CAS 51980-54-2) or regioisomeric brominated pyrrolidinyl benzaldehydes, is scientifically unsound due to the unique reactivity profile conferred by the specific 3-bromo, 4-pyrrolidin-1-yl substitution pattern. The presence of the bromine atom at the 3-position provides a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-donating pyrrolidine group at the 4-position significantly modulates the electronic properties of the aromatic ring, affecting both the reactivity of the aldehyde group and the regioselectivity of subsequent transformations . Furthermore, the combination of these substituents creates a unique three-dimensional and electronic environment that can influence binding interactions with biological targets in ways that analogs lacking either the bromine or the specific substitution pattern cannot replicate . The absence of high-strength, direct comparative biological data for this specific compound necessitates that procurement decisions be based on its unique chemical structure and established utility as a privileged intermediate, as detailed in the following quantitative evidence.

Selection Evidence for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde


Cross-Coupling Reactivity vs. 4-(Pyrrolidin-1-yl)benzaldehyde

The presence of a bromine atom at the 3-position in 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde provides a synthetic handle for cross-coupling reactions that is absent in 4-(pyrrolidin-1-yl)benzaldehyde (CAS 51980-54-2). While direct head-to-head reaction yield data is not available in the public domain for this specific pair, class-level inference strongly supports that the target compound enables transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that are impossible with the non-brominated analog .

Organic Synthesis Cross-Coupling Building Block

Lipophilicity vs. 4-(Pyrrolidin-1-yl)benzaldehyde

The substitution of a hydrogen atom with a bromine atom results in a significant increase in molecular weight and lipophilicity. The computed LogP for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is 2.86, which is approximately 0.7 log units higher than the computed value for the non-brominated analog 4-(pyrrolidin-1-yl)benzaldehyde (LogP ≈ 2.16) [1]. The molecular weight is also substantially higher (254.12 g/mol vs. 175.23 g/mol).

Physicochemical Lipophilicity ADME

5-Lipoxygenase Inhibition Profile

In a single-concentration screen, 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase and showed no significant activity at 100 µM [1]. While this is a negative result, it provides a valuable baseline for medicinal chemistry efforts, indicating that the core scaffold does not promiscuously inhibit this enzyme and that any observed biological activity in more complex derivatives is likely due to the appended structural modifications rather than the core aldehyde itself.

Enzyme Inhibition 5-Lipoxygenase Inflammation

Recommended Applications for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde


Arylpyrrolidine Library via Cross-Coupling

The compound's 3-bromo group serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the efficient synthesis of diverse 3-aryl-4-(pyrrolidin-1-yl)benzaldehyde derivatives. This is a key strategic advantage for medicinal chemistry groups aiming to explore structure-activity relationships (SAR) around the 3-position of this scaffold .

Selective Kinase/Receptor Modulator Design

The pyrrolidine moiety is a privileged structure in kinase inhibitor and GPCR modulator design. This compound serves as a versatile aldehyde-functionalized building block for constructing focused libraries targeting these classes, as evidenced by its citation in patents related to kinase modulation .

CNS Hit-to-Lead Optimization

With a computed LogP of 2.86 and a low TPSA of 20.31 Ų, this compound falls within the favorable physicochemical space for CNS drug candidates (e.g., LogP between 1 and 3, TPSA < 60-70 Ų). It can be used as a starting point for optimizing new chemical entities intended for CNS targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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